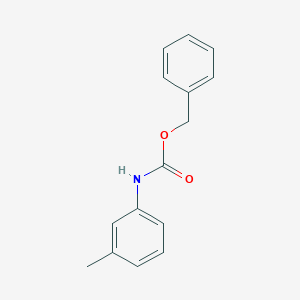
benzyl N-(3-methylphenyl)carbamate
Description
Benzyl N-(3-methylphenyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate oxygen and a 3-methylphenyl moiety as the amine substituent. For instance, in prostate cancer research, derivatives with benzyl carbamate side chains, such as compound 6 (structurally analogous to this compound), demonstrated antimetastatic effects against the PC-3M-CT+ cell line by inhibiting HIF-1 activation and tumor cell invasion . The benzyl group in the carbamate side chain enhances molecular interactions, as confirmed by HRMS and NMR analyses showing correlations between the methylene protons (δH 4.39) and the carbonyl carbon (δC 153.5) .
Properties
CAS No. |
108716-18-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
benzyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
AJVROOATBDTSHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Synonyms |
Carbanilic acid, m-methyl-, benzyl ester (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Carbamate Derivatives
Structural Features and Physicochemical Properties
The biological and physicochemical properties of carbamates are highly dependent on substituent groups. Below is a comparative table of benzyl N-(3-methylphenyl)carbamate and related compounds:
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Structural Features |
|---|---|---|---|---|
| This compound | 3-methylphenyl, benzyl | Not reported | Not given | Benzyl carbamate with 3-methylphenyl group |
| 3d (Benzyl (3-benzyl-5-hydroxyphenyl)carbamate) | 3-benzyl-5-hydroxyphenyl, benzyl | 124–125 | 47 | Dual benzyl groups; phenolic hydroxyl |
| 3c (3,5-Dimethylphenyl carbamate) | 3,5-dimethylphenyl, benzyl | 136–138 | 20 | Steric hindrance from dimethyl groups |
| 3e (Methyl carbamate) | Methyl | 120–121 | 52 | Small alkyl group; lower molecular weight |
| 2b (4-Fluorobenzyl carbamate) | 4-fluorobenzyl | Not reported | Not given | Electron-withdrawing fluorine substituent |
Key Observations :
- Steric and Electronic Effects : The benzyl group in this compound provides hydrophobic interactions, enhancing membrane permeability compared to smaller substituents like methyl (3e) .
- Melting Points : Bulky substituents (e.g., 3,5-dimethylphenyl in 3c) increase melting points due to crystallinity, whereas flexible groups (e.g., benzyl in 3d) lower melting points .
- Synthetic Efficiency : Benzyl-substituted carbamates (e.g., 3d) are synthesized in moderate yields (47%), while methyl derivatives (3e) achieve higher yields (52%) due to simpler reaction pathways .
Anticancer and Antimetastatic Effects
- In EGFR inhibition studies, benzyl carbamate derivatives (e.g., 2b) exhibited 20-fold higher activity than non-benzyl counterparts (2c). Fluorine substitution (2a) further enhanced potency, highlighting the role of electronic modulation .
Antitubercular Activity
Solubility and Pharmacokinetics
- Synthetic Challenges: Multi-substituted carbamates, such as benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate, face solubility issues due to structural complexity, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


